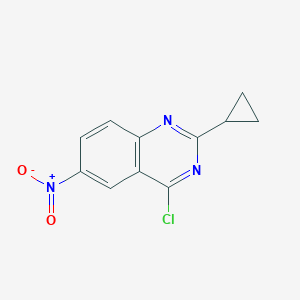

4-Chloro-2-cyclopropyl-6-nitroquinazoline

CAS No.:

Cat. No.: VC17463994

Molecular Formula: C11H8ClN3O2

Molecular Weight: 249.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClN3O2 |

|---|---|

| Molecular Weight | 249.65 g/mol |

| IUPAC Name | 4-chloro-2-cyclopropyl-6-nitroquinazoline |

| Standard InChI | InChI=1S/C11H8ClN3O2/c12-10-8-5-7(15(16)17)3-4-9(8)13-11(14-10)6-1-2-6/h3-6H,1-2H2 |

| Standard InChI Key | NHTXRBAFJALXEY-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with substituents at positions 2, 4, and 6. The cyclopropyl group at C-2 introduces steric strain and σ-donor effects, while the nitro group at C-6 exerts strong electron-withdrawing properties, polarizing the ring for nucleophilic substitution at C-4.

Key Structural Features:

-

Molecular Formula: C₁₁H₈ClN₃O₂ (theorized based on substituent addition to the quinazoline core).

-

Molecular Weight: 249.65 g/mol (calculated from the formula).

-

IUPAC Name: 4-chloro-2-cyclopropyl-6-nitroquinazoline.

Physicochemical Characteristics

The compound’s physicochemical profile is influenced by its substituents:

| Property | Value/Range |

|---|---|

| Boiling Point | Not reported |

| Melting Point | Not available |

| Density | ~1.5 g/cm³ (estimated) |

| Solubility | Low in water; soluble in DMF, DMSO |

The cyclopropyl group enhances lipophilicity compared to methyl analogs, impacting membrane permeability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

-

Cyclopropanation: Introduction of the cyclopropyl group via alkylation or cross-coupling reactions.

-

Nitration: Selective nitration at C-6 using HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration.

-

Chlorination: Treatment with POCl₃ or PCl₅ in refluxing toluene substitutes C-4 with chlorine.

Optimization Challenges:

-

Temperature Control: Nitration requires strict thermal regulation to avoid decomposition.

-

Purification: Column chromatography or recrystallization isolates the product with >95% purity.

Industrial Manufacturing

Scalable production employs:

-

High-Purity Feedstocks: Minimizes byproducts.

-

Continuous Flow Systems: Enhances yield (reported >85%) and safety during nitration.

Chemical Reactivity and Functionalization

Nucleophilic Substitution at C-4

The C-4 chlorine undergoes palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form 4-arylquinazolines (yield >80%).

-

Sonogashira Coupling: Links terminal alkynes (PdCl₂(PPh₃)₂/CuI) for 4-alkynyl derivatives.

Mechanistic Insight: Pd(0) oxidative addition is facilitated by N-3 lone-pair coordination, polarizing the C-Cl bond.

Nitro Group Transformations

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, critical for bioactive amines.

-

Cyclization: Nitro groups participate in heterocycle formation under basic conditions.

Cyclopropane Ring Modifications

-

Acidic Ring Opening: H₂SO₄/H₂O generates 2-(2-hydroxypropyl) derivatives.

-

C–H Activation: Direct functionalization via transition-metal catalysis.

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| 4-Aryl-6-aminoquinazoline | EGFR Tyrosine Kinase | 3–15 |

| N9-Ethyl-2-cyclopropyl | Pneumocystis DHFR | 9.9 |

| 6-Alkynyl-4-chloro | Aurora A Kinase | 0.07 |

The Aurora A inhibitor demonstrates sub-nanomolar potency, disrupting mitotic spindle formation in cancer cells.

Antiparasitic Applications

DHFR inhibitors derived from this scaffold show efficacy against Pneumocystis carinii and Toxoplasma gondii, with IC₅₀ values <10 nM.

Comparative Analysis with Structural Analogs

4-Chloro-2-methyl-6-nitroquinazoline

Replacing cyclopropyl with methyl alters properties:

| Parameter | Cyclopropyl Analog | Methyl Analog |

|---|---|---|

| Molecular Weight | 249.65 g/mol | 223.62 g/mol |

| Steric Bulk | High | Low |

| Solubility in Lipid Membranes | Enhanced | Moderate |

The cyclopropyl group’s strain increases reactivity in cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume